2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2. It is a white or gray crystalline powder with a melting point of approximately 135°C . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridylacetic acid hydrochloride
- 2-Amino-2-(4-(pyridin-2-yl)phenyl)acetic acid hydrochloride
- 2-Amino-2-(2-pyridyl)acetic acid dihydrochloride
Uniqueness
2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H9ClN2O2 |
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Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-amino-2-pyridin-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h1-4,6H,8H2,(H,10,11);1H |
InChI Key |
WORNWTVATWOTSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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